5-Chloropyridine-2-sulfonyl fluoride 5-Chloropyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1780694-70-3
VCID: VC6020515
InChI: InChI=1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H
SMILES: C1=CC(=NC=C1Cl)S(=O)(=O)F
Molecular Formula: C5H3ClFNO2S
Molecular Weight: 195.59

5-Chloropyridine-2-sulfonyl fluoride

CAS No.: 1780694-70-3

Cat. No.: VC6020515

Molecular Formula: C5H3ClFNO2S

Molecular Weight: 195.59

* For research use only. Not for human or veterinary use.

5-Chloropyridine-2-sulfonyl fluoride - 1780694-70-3

Specification

CAS No. 1780694-70-3
Molecular Formula C5H3ClFNO2S
Molecular Weight 195.59
IUPAC Name 5-chloropyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H
Standard InChI Key TUILXSYMSYXYSW-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1Cl)S(=O)(=O)F

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Chloropyridine-2-sulfonyl fluoride features a pyridine ring substituted with chlorine at position 5 and a sulfonyl fluoride group (-SO2_2F) at position 2. The sulfonyl fluoride moiety is highly electrophilic, making the compound reactive toward nucleophiles such as amines, thiols, and hydroxyl groups. The chlorine substituent further modulates electronic effects, enhancing the compound’s stability and directing subsequent chemical modifications.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1780694-70-3
Molecular FormulaC5H3ClFNO2S\text{C}_5\text{H}_3\text{ClFNO}_2\text{S}
Molecular Weight195.60 g/mol
SMILES NotationClc1cnc(cc1)S(=O)(=O)F
Electrophilic SitesSulfonyl fluoride (-SO2_2F)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-chloropyridine-2-sulfonyl fluoride typically involves sequential functionalization of the pyridine ring:

  • Chlorination: Introduction of chlorine at position 5 via electrophilic aromatic substitution using reagents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Sulfonation: Reaction with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) to install the sulfonic acid group at position 2.

  • Fluorination: Conversion of the sulfonic acid to sulfonyl fluoride using fluorinating agents such as SF4\text{SF}_4 or DAST\text{DAST} (Et2NSF3\text{Et}_2\text{NSF}_3) .

Example Reaction Pathway:

PyridineCl25-ChloropyridineClSO3H5-Chloropyridine-2-sulfonic acidSF45-Chloropyridine-2-sulfonyl fluoride\text{Pyridine} \xrightarrow{\text{Cl}_2} 5\text{-Chloropyridine} \xrightarrow{\text{ClSO}_3\text{H}} 5\text{-Chloropyridine-2-sulfonic acid} \xrightarrow{\text{SF}_4} 5\text{-Chloropyridine-2-sulfonyl fluoride}

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Minimize exposure to hazardous intermediates like SF4\text{SF}_4.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .

  • Purification: Crystallization or chromatography ensures high purity (>95%).

Reactivity and Chemical Applications

Nucleophilic Substitution

The sulfonyl fluoride group undergoes substitution with nucleophiles, forming sulfonamides or sulfonate esters:

R-Nu+5-Cl-Py-2-SO2FR-SO2-Nu+F\text{R-Nu} + \text{5-Cl-Py-2-SO}_2\text{F} \rightarrow \text{R-SO}_2\text{-Nu} + \text{F}^-

Applications:

  • Synthesis of sulfonamide-based pharmaceuticals (e.g., protease inhibitors).

  • Functionalization of polymers for material science.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

5-Cl-Py-2-SO2F+Ar-B(OH)2Pd catalyst5-Ar-Py-2-SO2F\text{5-Cl-Py-2-SO}_2\text{F} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{5-Ar-Py-2-SO}_2\text{F}

Conditions:

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4.

  • Base: Na2CO3\text{Na}_2\text{CO}_3.

  • Temperature: 80–100°C .

Biological and Medicinal Relevance

Covalent Protein Modification

Sulfonyl fluorides form stable covalent bonds with serine, threonine, or cysteine residues in enzymes, enabling:

  • Activity-Based Protein Profiling (ABPP): Identification of active enzyme sites in proteomics .

  • Drug Design: Irreversible inhibition of disease targets (e.g., kinases, proteases).

Comparative Analysis with Halogenated Analogs

CompoundReactivity Toward NucleophilesCross-Coupling Efficiency
5-Cl-Py-2-SO2_2FModerateHigh
5-Br-Py-2-SO2_2FHighModerate
5-F-Py-2-SO2_2FLowLow

Future Directions

  • Synthetic Methodology: Develop greener fluorination protocols using KF\text{KF} or CsF\text{CsF} in ionic liquids .

  • Biological Screening: Expand ABPP studies to map unexplored enzyme families.

  • Material Science: Investigate applications in sulfonated polymer electrolytes for batteries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator